N1-Ethyl vs N1-Methyl Substitution: Impact on Lipophilicity and Steric Profile
Compared to its N1-methyl congener 1-methyl-5-(4-methylphenyl)imidazolidin-2-one (CAS 98897-33-7), the target compound carries an ethyl group at N1, which increases both molecular weight (+14 Da) and calculated lipophilicity. The ethyl substituent adds one additional methylene unit of hydrophobic surface area, predicted to raise AlogP by approximately 0.4–0.5 log units and increase molar refractivity by ~4.6 cm³/mol based on fragment-based calculations . In the diaryl imidazolidin-2-one M3 antagonist series, an analogous N1-methyl to N1-ethyl substitution produced a 12-fold change in M3 receptor binding affinity (Ki 4.8 nM for the ethyl-bearing compound vs Ki 58 nM for the methyl analog in a matched-pair comparison), demonstrating that the N1-alkyl chain length is a critical determinant of target engagement [1]. The ethyl group also increases steric bulk as measured by Taft Es values (Es = −0.07 for methyl vs Es = −0.36 for ethyl), which can modulate conformational preferences of the imidazolidinone ring and influence regioisomeric purity during downstream N3-functionalization reactions [2].
| Evidence Dimension | Calculated lipophilicity increment (ΔAlogP) for N1-methyl → N1-ethyl substitution on imidazolidin-2-one scaffold |
|---|---|
| Target Compound Data | Contains N1-ethyl group; MW = 204.27 g/mol; predicted AlogP ~1.8 (estimated via fragment addition) |
| Comparator Or Baseline | 1-methyl-5-(4-methylphenyl)imidazolidin-2-one (CAS 98897-33-7); MW = 190.24 g/mol; predicted AlogP ~1.3–1.4 (estimated via fragment addition) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔAlogP ≈ +0.4 to +0.5 log units; matched-pair M3 Ki shift of ~12-fold observed in analogous diaryl series |
| Conditions | Physicochemical prediction based on fragment constants (Hansch-Leo approach); M3 binding data from Peretto et al. 2007 J Med Chem using [³H]NMS displacement in CHO-K1 cells expressing human M3 receptor |
Why This Matters
A 0.4–0.5 log unit increase in lipophilicity can shift a compound across critical thresholds for membrane permeability and CYP450-mediated metabolic stability, directly impacting whether a lead series progresses or fails in early ADME screening.
- [1] Peretto I, Fossati C, Giardina GAM, et al. Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 2). J Med Chem. 2007;50(7):1693-1697. View Source
- [2] Gazizov AS, Smolobochkin AV, Kuznetsova EA, et al. The highly regioselective synthesis of novel imidazolidin-2-ones via intramolecular cyclization/electrophilic substitution. Molecules. 2021;26(15):4432. View Source
